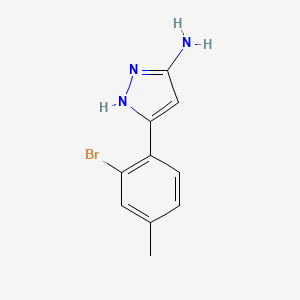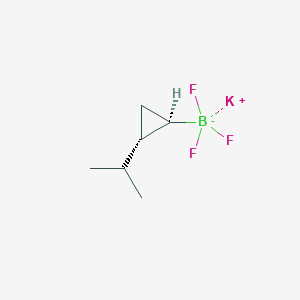
3-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-2,6-Piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione typically involves the construction of the tetrahydroisoquinoline core followed by the introduction of the piperidine-2,6-dione moiety. Common synthetic strategies include:
Pictet-Spengler Reaction: This reaction involves the condensation of an amino acid with an aldehyde or ketone to form the tetrahydroisoquinoline core.
Cyclization Reactions: Subsequent cyclization reactions are employed to introduce the piperidine-2,6-dione moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent against various diseases, including neurodegenerative disorders and infections.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industry: It may have applications in the development of new drugs and chemical products.
Mécanisme D'action
The mechanism of action of 3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymes and receptors, leading to changes in cellular signaling and function . Detailed studies are required to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione: A structurally related compound with different biological activities.
Uniqueness
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione is unique due to its specific combination of the isoquinoline and piperidine-2,6-dione moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
3-(1-oxo-3,4-dihydroisoquinolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c17-12-6-5-11(13(18)15-12)16-8-7-9-3-1-2-4-10(9)14(16)19/h1-4,11H,5-8H2,(H,15,17,18) |
Clé InChI |
PMOAUWYNOWSKNO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CCC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)



![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)

![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)

![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)


![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
